molecular formula C26H24ClN5OS B11278724 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B11278724
M. Wt: 490.0 g/mol
InChI Key: JOWUQCSBSNHUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a triazole moiety

Preparation Methods

The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a primary amine or ammonia.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.

    Attachment of the triazole moiety: The triazole ring can be introduced through a cyclization reaction involving an azide and an alkyne.

    Formation of the final compound: The final step involves the coupling of the piperazine derivative with the triazole derivative, often using a thiol reagent to form the sulfanyl linkage.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Cyclization: The triazole ring can participate in cyclization reactions, forming various heterocyclic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The triazole moiety may inhibit specific enzymes, leading to the disruption of metabolic pathways. The chlorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone can be compared with similar compounds, such as:

These compounds share structural similarities, such as the presence of a piperazine ring and a triazole moiety, but differ in their substituents and overall structure. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H24ClN5OS

Molecular Weight

490.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C26H24ClN5OS/c27-21-11-13-22(14-12-21)30-15-17-31(18-16-30)24(33)19-34-26-29-28-25(20-7-3-1-4-8-20)32(26)23-9-5-2-6-10-23/h1-14H,15-19H2

InChI Key

JOWUQCSBSNHUJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.